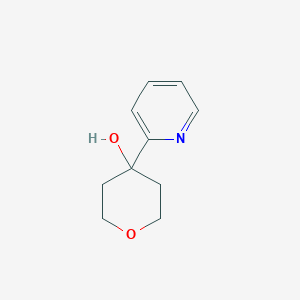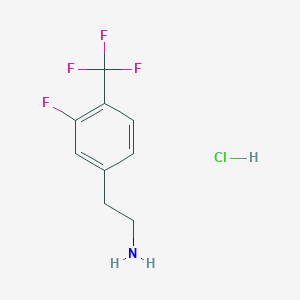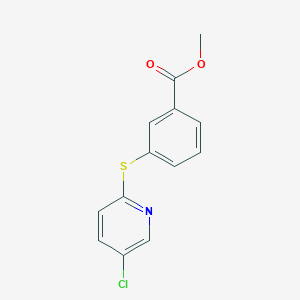
4-(2,7-Dibromo-9-(2,5-dimethylphenyl)-9H-fluoren-9-yl)phenol
描述
4-(2,7-Dibromo-9-(2,5-dimethylphenyl)-9H-fluoren-9-yl)phenol is a synthetic organic compound belonging to the fluorene family. Fluorenes are polycyclic aromatic hydrocarbons known for their stability and unique electronic properties, making them valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,7-Dibromo-9-(2,5-dimethylphenyl)-9H-fluoren-9-yl)phenol typically involves multi-step organic reactions. A common approach might include:
Bromination: Introduction of bromine atoms at the 2 and 7 positions of fluorene.
Friedel-Crafts Alkylation: Attachment of the 2,5-dimethylphenyl group.
Hydroxylation: Introduction of the hydroxyl group to the 4-position of the phenyl ring.
Industrial Production Methods
Industrial production methods would likely involve large-scale chemical reactors with precise control over reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the compound.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions might target the bromine atoms or other functional groups.
Substitution: The bromine atoms can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used but could include various substituted fluorenes or oxidized derivatives.
科学研究应用
4-(2,7-Dibromo-9-(2,5-dimethylphenyl)-9H-fluoren-9-yl)phenol may have applications in:
Chemistry: As a building block for more complex organic molecules.
Biology: Potential use in studying biological interactions due to its unique structure.
Medicine: Possible applications in drug development or as a diagnostic tool.
Industry: Use in the production of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
作用机制
The mechanism of action would depend on the specific application. In a biological context, it might interact with specific proteins or enzymes, altering their function. In materials science, its electronic properties would be of primary interest, influencing how it interacts with other materials and conducts electricity.
相似化合物的比较
Similar Compounds
Fluorene: The parent compound, simpler in structure.
2,7-Dibromofluorene: Lacks the additional phenyl and hydroxyl groups.
9-Phenylfluorene: Similar but without bromine atoms and hydroxyl group.
Uniqueness
4-(2,7-Dibromo-9-(2,5-dimethylphenyl)-9H-fluoren-9-yl)phenol is unique due to the combination of bromine atoms, a dimethylphenyl group, and a hydroxyl group, which may confer unique electronic and chemical properties.
属性
分子式 |
C27H20Br2O |
|---|---|
分子量 |
520.3 g/mol |
IUPAC 名称 |
4-[2,7-dibromo-9-(2,5-dimethylphenyl)fluoren-9-yl]phenol |
InChI |
InChI=1S/C27H20Br2O/c1-16-3-4-17(2)24(13-16)27(18-5-9-21(30)10-6-18)25-14-19(28)7-11-22(25)23-12-8-20(29)15-26(23)27/h3-15,30H,1-2H3 |
InChI 键 |
DOTCHILFSJVLNX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C)C2(C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br)C5=CC=C(C=C5)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-[(3,3,3-Trifluoropropyl)carbamoyl]nicotinic acid](/img/structure/B8343690.png)

![4-Chloro-3-{[(ethylamino)carbonyl]amino}benzenesulfonamide](/img/structure/B8343698.png)
![2-Methylbenzoic acid [1-(4-pyridinyl)ethylidene]hydrazide](/img/structure/B8343710.png)

![2-[2-(4-Chlorophenyl)ethoxy]ethyl methanesulfonate](/img/structure/B8343718.png)




